molecular formula C15H17NO3S B14930675 3-methoxy-N-(4-methylbenzyl)benzenesulfonamide

3-methoxy-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B14930675
M. Wt: 291.4 g/mol
InChI Key: GVJHDMCRZUFLAJ-UHFFFAOYSA-N
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Description

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzenesulfonyl chloride and 4-methylbenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the competitive binding of the sulfonamide group to the enzyme dihydropteroate synthase, thereby blocking the incorporation of para-aminobenzoic acid (PABA) into folic acid.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE: Similar structure with a methoxy group at a different position.

    3-METHOXY-N-[(4-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE: Similar structure with a chloro group instead of a methyl group.

    3-METHOXY-N-[(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 3-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the sulfonamide group contributes to its potential antibacterial activity.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-12-6-8-13(9-7-12)11-16-20(17,18)15-5-3-4-14(10-15)19-2/h3-10,16H,11H2,1-2H3

InChI Key

GVJHDMCRZUFLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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